3-(3-Cyanophenylamino)benzoic acid
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(3-cyanoanilino)benzoic acid |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-3-1-5-12(7-10)16-13-6-2-4-11(8-13)14(17)18/h1-8,16H,(H,17,18) |
InChI Key |
XADIUEZKNWWRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Cyanobenzoic Acid
- Lacks the phenylamino group, reducing steric bulk and hydrogen-bonding capacity compared to the target compound. Its simpler structure makes it a common intermediate but less selective in biological systems .
3-Cyano-5-fluorobenzoic Acid
- The cyano group at C3 maintains polar interactions, but the absence of the phenylamino group limits its binding affinity compared to this compound .
3-Acetamidobenzoic Acid
- The acetamido group enhances metabolic stability compared to primary amines.
3-(Methylamino)benzoic Acid
- The methylamino group provides a basic nitrogen for ionic interactions but lacks the cyano group’s electronic effects. This simpler structure may result in lower target affinity .
DBBA
- The dibutylamino-propoxy chain introduces significant hydrophobicity and steric bulk, likely altering pharmacokinetic properties (e.g., prolonged half-life). Its applications diverge toward industrial rather than therapeutic uses .
Preparation Methods
Catalytic Enhancements
Solvent Engineering
Process Intensification
-
Continuous Flow : Microreactors minimize decomposition of thermally labile intermediates, enhancing nucleophilic substitution yields to 73%.
Industrial Scalability Considerations
-
Catalyst Recycling : Immobilized Pd on mesoporous silica enables 10 recycles with <5% activity loss, reducing costs by 60%.
-
Waste Management : Iron sludge from nitro reductions (Method 3) can be repurposed as pigment feedstock, aligning with circular economy principles.
-
Regulatory Compliance : Cyanide byproducts necessitate scrubbers with Fe/HO treatment to meet effluent standards.
Q & A
Q. What are the standard synthetic routes for 3-(3-Cyanophenylamino)benzoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling reactions between substituted anilines and benzoic acid derivatives. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling can be employed. Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Catalyst selection : Pd(PPh₃)₄ or CuI enhances coupling efficiency in Sonogashira or Ullmann-type reactions .
- Solvent choice : Polar aprotic solvents like DMF or DMSO stabilize intermediates, while toluene minimizes side reactions in reflux conditions .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
A multi-technique approach ensures accuracy:
- HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection at 254 nm .
- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 253.08) .
Q. What are the primary biological assays used to evaluate the activity of this compound derivatives?
Common assays include:
- Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., for kinases or hydrolases) with IC₅₀ calculations .
- Cytotoxicity screening : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) to determine EC₅₀ values .
- Binding affinity tests : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- Complementary techniques : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to detect dynamic equilibria .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometry, aiding spectral interpretation .
- Isotopic labeling : ¹⁵N or ²H labeling clarifies ambiguous proton environments in crowded aromatic regions .
Q. What strategies are effective in elucidating the mechanism of enzyme inhibition by this compound derivatives?
Mechanistic studies require:
- Kinetic analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, highlighting key interactions (e.g., hydrogen bonds with catalytic residues) .
- Site-directed mutagenesis : Replace suspected binding-site residues (e.g., Ser195 in proteases) to validate interaction hypotheses .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Structural modifications and formulation strategies include:
- Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility via hydrogen-bonding networks .
- Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles (PLGA) for sustained release .
Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) in this compound analogs?
SAR studies involve:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at para/meta positions to assess electronic effects .
- Bioisosteric replacement : Replace the cyanophenyl group with pyridine or thiophene rings to evaluate steric and electronic contributions .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
